

physicochemical properties of 5-Chloro-2-hydrazinopyrimidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-2-hydrazinopyrimidine

CAS No.: 823-90-5

Cat. No.: B1357129

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Technical Whitepaper: Physicochemical Profiling of **5-Chloro-2-hydrazinopyrimidine**

Executive Summary

5-Chloro-2-hydrazinopyrimidine (CAS 823-90-5) is a critical heterocyclic building block utilized in the synthesis of bioactive pyrimidine derivatives, particularly in the development of kinase inhibitors, antiviral agents, and agrochemicals. Its unique reactivity profile is defined by the nucleophilic hydrazine moiety at the C2 position, modulated by the electron-withdrawing chlorine at C5. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity patterns to support rigorous experimental design.

Chemical Identity & Structural Analysis

The molecule features a pyrimidine core substituted with a chlorine atom at the 5-position and a hydrazine group at the 2-position.^{[1][2]} The symmetry of the molecule (C_{2v} point group approximation for the ring) renders the C4 and C6 protons chemically equivalent, a key feature in NMR characterization.

Attribute	Detail
IUPAC Name	5-Chloro-2-hydrazinylpyrimidine
Common Synonyms	(5-Chloropyrimidin-2-yl)hydrazine; 2-Hydrazino-5-chloropyrimidine
CAS Registry Number	823-90-5
Molecular Formula	C H ClN
Molecular Weight	144.56 g/mol
SMILES	<chem>Clc1cnc(NN)nc1</chem>
InChI Key	HVLZJDXYHNGXMS-UHFFFAOYSA-N

Fundamental Physicochemical Properties

The following data aggregates experimental values and high-confidence predicted models.

Property	Value / Range	Source / Method
Physical State	Crystalline Solid (Powder)	Experimental
Color	White to Off-white / Pale Yellow	Experimental
Melting Point	180.5 – 182.0 °C	Experimental [1]
Boiling Point	~310 °C (Decomposes)	Predicted
Solubility (Water)	Low (< 1 mg/mL at 25°C)	Experimental Observation
Solubility (Organic)	Soluble in DMSO, DMF; Sparingly soluble in MeOH, EtOH	Experimental
pKa (Conjugate Acid)	~3.5 (Pyrimidine N); ~5.8 (Hydrazine)	Predicted (ACD/Labs)
LogP	0.23	Predicted (Consensus)
H-Bond Donors	2 (Hydrazine -NH-NH)	Structural Analysis
H-Bond Acceptors	3 (Ring Ns + Terminal N)	Structural Analysis

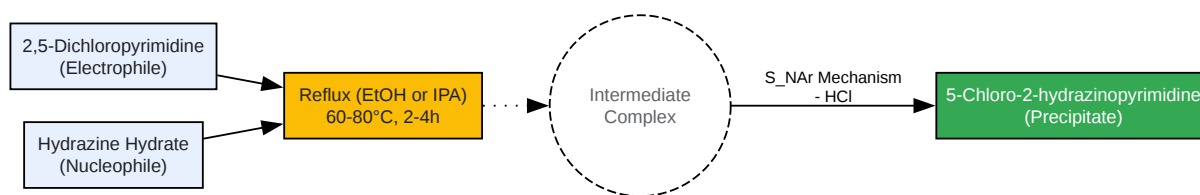
Expert Insight: The relatively high melting point (180-182 °C) compared to similar pyrimidines suggests strong intermolecular hydrogen bonding in the crystal lattice, likely involving the hydrazine donors and ring nitrogen acceptors. This lattice energy contributes to its poor solubility in non-polar solvents.

Synthesis & Purification Protocols

The industrial standard for synthesizing **5-Chloro-2-hydrazinopyrimidine** involves a nucleophilic aromatic substitution (

) of 2,5-dichloropyrimidine.

Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway via nucleophilic aromatic substitution.

Detailed Protocol

- Reagents: Dissolve 2,5-dichloropyrimidine (1.0 eq) in Ethanol (10 volumes).
- Addition: Add Hydrazine hydrate (2.5 - 3.0 eq) dropwise at room temperature. Note: Excess hydrazine acts as both the nucleophile and the base to scavenge HCl.
- Reaction: Heat to reflux (approx. 78°C) for 3 hours. Monitor via TLC (System: 5% MeOH in DCM) or HPLC.
- Workup: Cool the mixture to 0-5°C. The product typically precipitates as a white solid.
- Purification: Filter the solid. Wash the cake with cold water (to remove hydrazine hydrochloride salts) followed by cold ethanol.
- Drying: Vacuum dry at 45°C to constant weight.

Quality Control Check:

- HPLC Purity: >98% (a/a).
- Chloride Content: Ensure removal of hydrazine hydrochloride (verify with AgNO₃ test on filtrate).

Spectral Characterization

To validate the identity of the synthesized material, the following spectral features are diagnostic.

¹H NMR (DMSO-d₆ , 400 MHz)

- 8.35 ppm (s, 2H): Pyrimidine ring protons (H-4 and H-6). These appear as a singlet due to the symmetry induced by the C2-substitution.
- 8.20 ppm (br s, 1H): Hydrazine -NH- (attached to ring). Broadened by quadrupole coupling and exchange.
- 4.30 ppm (br s, 2H): Hydrazine -NH (terminal).

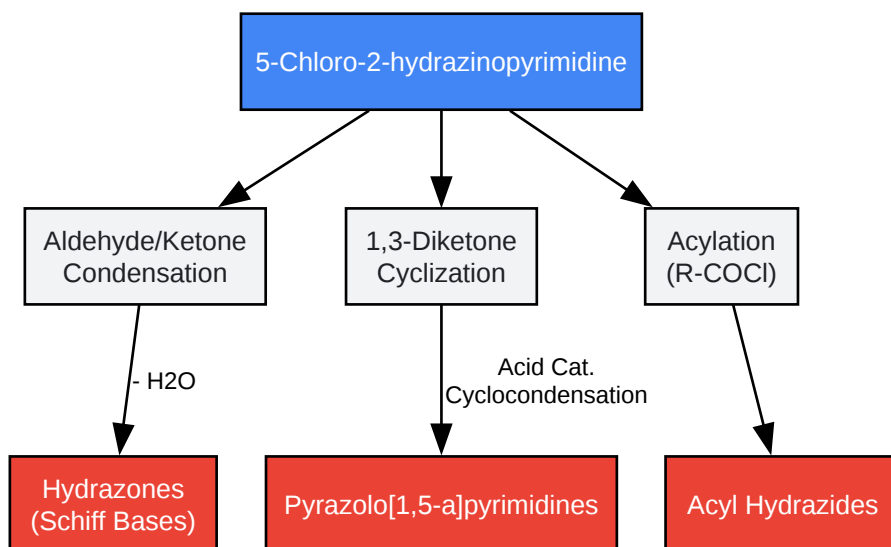
Mass Spectrometry (ESI+)

- [M+H]⁺
: Observed at m/z 145.0/147.0.
- Isotope Pattern: A distinct 3:1 ratio for the molecular ion peaks confirms the presence of a single Chlorine atom (Cl / Cl natural abundance).

Reactivity Profile & Applications

The hydrazine moiety serves as a versatile "warhead" for further derivatization.

Key Reaction Pathways (Graphviz)



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Figure 2: Primary reactivity manifolds for drug discovery applications.

Mechanistic Insights

- **Alpha-Effect:** The adjacent nitrogen atoms in the hydrazine group increase the nucleophilicity of the terminal amine, making it highly reactive toward carbonyls (Path 1) even under mild conditions.
- **Regioselectivity:** In cyclization reactions (Path 2), the terminal nitrogen typically attacks the more electrophilic carbonyl first, followed by ring closure at the ring nitrogen.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

- Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
- Skin Irritation: Category 2.[3]
- Eye Irritation: Category 2A.
- Sensitization: Potential skin sensitizer due to the hydrazine moiety.

Storage Protocol:

- Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Protect from light and moisture to prevent oxidative degradation (browning of solid).

References

- Melting Point & Synthesis: Echemi Chemical Database, CAS 823-90-5 Entry. Validated experimental melting point range 180.5-182 °C. [Link](#)
- General Synthesis of 2-Hydrazinopyrimidines: ChemicalBook, "4-Chloro-6-hydrazinopyrimidine" (Analogous synthesis data). [Link](#)
- Safety Data: PubChem, Compound Summary for Hydrazinopyrimidine derivatives. [Link](#)
- Reactivity Applications: MDPI, Synthesis of Pyrimidine Derivatives. [Link](#)

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Sources

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- 2. [823-90-5,2\(1H\)-Pyrimidinone, 5-chloro-, hydrazone \(9CI\)](https://www.lookchemicals.com) [[lookchemicals.com](https://www.lookchemicals.com)]
- 3. [CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine](https://patents.google.com/patent/CN106432069A) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Chloro-2-hydrazinopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357129/docs#physicochemical-properties-of-5-chloro-2-hydrazinopyrimidine>]

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